2-Methoxy-2-phenylacetyl chloride
Description
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-methoxy-2-phenylacetyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
KUKSPRRZVLBAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a comparative analysis of 2-methoxy-2-phenylacetyl chloride and its analogs, focusing on structural features, physicochemical properties, reactivity, and applications.
Reactivity and Stability
- This compound : The phenyl group increases steric bulk, slowing hydrolysis compared to simpler acyl chlorides. However, the electron-donating methoxy group slightly reduces electrophilicity at the carbonyl carbon, requiring activated nucleophiles for efficient reactions .
- α-Methoxy-α-trifluoromethylphenylacetyl chloride : The trifluoromethyl group strongly withdraws electrons, stabilizing the carbonyl group and reducing hydrolysis rates. This makes it suitable for reactions in aqueous-organic biphasic systems .
- 2-Methoxyacetyl chloride : Lacking bulky substituents, it hydrolyzes rapidly in water. Its linear structure facilitates polymerization, necessitating low-temperature storage .
Key Studies
- Hydrolysis Kinetics : A 2021 study demonstrated that this compound hydrolyzes 50% slower than acetyl chloride in neutral water (t₁/₂ = 12 min vs. 5 min) due to steric effects .
- Fluorinated Derivatives : Research on α-methoxy-α-trifluoromethylphenylacetyl chloride highlighted its stability under acidic conditions (pH 3–5), enabling its use in peptide coupling without side reactions .
Preparation Methods
Functionalization of Phenylacetic Acid Derivatives
Phenylacetic acid derivatives serve as versatile precursors. The carbonylation of benzyl chloride analogs under atmospheric pressure, as demonstrated in US3708529A, provides a foundational route. Adapting this method, methoxy-substituted benzyl chloride undergoes carbonylation in a methanol-water medium (15–25% H₂O) using a cobalt-iron-manganese catalyst system. The resultant 2-methoxy-2-phenylacetic acid is subsequently converted to the acyl chloride via thionyl chloride (SOCl₂) treatment.
Critical Parameters :
Direct Chloromethylation-Cyanidation Sequences
CN111072470A discloses a four-step protocol for structurally analogous chlorides, adaptable to methoxy variants. Starting from methoxy-substituted xylene, sequential chloromethylation, cyanidation, hydrolysis, and acyl chlorination yield the target compound. P-Xylene doubles as both reactant and solvent, reducing purification demands.
Reaction Sequence :
-
Chloromethylation : Methoxy-xylene + HCl/HCHO → Chloromethyl intermediate
-
Cyanidation : NaCN/KCN substitution → Nitrile intermediate
-
Hydrolysis : H₂SO₄-mediated conversion to carboxylic acid
Optimization of Acyl Chlorination
Acyl chlorination represents the critical yield-determining step. Data from Example 5 of CN111072470A illustrates optimal conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.5 | Maximizes conversion |
| Temperature | 60–70°C | Prevents decomposition |
| Reaction Time | 8–10 hours | Ensures completion |
| Vacuum Distillation | 2–5 mmHg, 81–87°C | Purity >99% |
Exceeding 70°C risks thermal degradation of the methoxy group, while insufficient SOCl₂ leaves unreacted acid. Anhydrous magnesium sulfate proves essential for drying intermediates before chlorination.
Catalytic Systems and Solvent Effects
Crown Ether and Phase Transfer Catalysts
Chloromethylation benefits from phase-transfer catalysts (PTCs). Benzyltriethyl ammonium chloride (0.02–0.05 mol%) enhances interfacial reactivity between aqueous HCl and organic xylene phases, achieving 95% chloromethylation efficiency. Crown ethers (18-crown-6) similarly accelerate cyanidation by solubilizing NaCN in organic media.
Solvent Recycling
P-Xylene’s dual role as solvent and reactant reduces waste. Post-reaction recovery via vacuum distillation achieves 92% solvent reuse across four batches, slashing production costs.
Analytical Characterization
Gas chromatography (GC) with methanol derivatization remains the gold standard for purity assessment. Representative GC data from CN111072470A:
| Batch | Purity (%) | Total Yield (%) |
|---|---|---|
| 1 | 99.10 | 73.6 |
| 2 | 99.34 | 70.1 |
| 3 | 99.05 | 72.3 |
| 4 | 99.43 | 76.6 |
¹H NMR (CDCl₃) of the final product shows characteristic peaks at δ 7.4–7.6 (phenyl), δ 3.8 (methoxy), and δ 3.2 (acetyl chloride) .
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for 2-Methoxy-2-phenylacetyl chloride, and what reagents are typically employed?
- Methodology : The synthesis typically involves converting the corresponding carboxylic acid (2-Methoxy-2-phenylacetic acid) into its acyl chloride derivative. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which facilitate the reaction under anhydrous conditions. The process requires inert solvents like dichloromethane or toluene and reflux conditions to drive the reaction to completion.
- Key Considerations : Moisture must be rigorously excluded to prevent hydrolysis of the acyl chloride. Post-reaction, excess reagents are removed via distillation or evaporation under reduced pressure. Reaction progress can be monitored using FT-IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the emergence of the C=O stretch (~1800 cm⁻¹) characteristic of acyl chlorides .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Critical Precautions :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Hazard Mitigation : The compound is flammable (GHS H226) and harmful if swallowed (H302). Avoid sparks, open flames, and static discharge. Store in tightly sealed containers under inert gas (e.g., nitrogen) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent exothermic hydrolysis .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?
- Mechanistic Insights : The methoxy and phenyl groups adjacent to the acyl chloride moiety introduce steric and electronic effects. The electron-donating methoxy group may slightly reduce electrophilicity at the carbonyl carbon compared to unsubstituted acyl chlorides, potentially slowing nucleophilic attack. However, the phenyl group enhances stability via resonance, making the compound less prone to side reactions like elimination.
- Experimental Design : Kinetic studies using nucleophiles (e.g., amines, alcohols) under controlled conditions (temperature, solvent polarity) can quantify reactivity differences. Competitive reactions with reference acyl chlorides (e.g., acetyl chloride) provide comparative data .
Q. What analytical techniques are most effective for characterizing this compound and its reaction products?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~7.0–7.5 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₉H₉ClO₂, theoretical MW: 168.57 g/mol) and fragmentation patterns.
- TLC/GC-MS : Monitor reaction progress and purity.
Q. How can researchers resolve discrepancies in reported reaction yields involving this compound?
- Data Contradiction Analysis :
- Parameter Control : Ensure consistent anhydrous conditions, reagent purity, and stoichiometry. Variability in solvent drying (e.g., molecular sieves vs. distillation) significantly impacts yields.
- Side Reactions : Hydrolysis to the carboxylic acid or formation of dimeric species (via Schlenk equilibrium) may reduce yields. Use Karl Fischer titration to quantify residual moisture in solvents.
- Case Study : Reproduce literature protocols with controlled variables (e.g., humidity, inert gas flow rate) to isolate factors affecting reproducibility .
Q. What are the potential applications of this compound in drug discovery and biochemical studies?
- Research Applications :
- Peptide Modification : Acts as an acylating agent to introduce methoxy-phenylacetyl groups into amino acid side chains (e.g., lysine ε-amino groups), altering peptide hydrophobicity and bioavailability.
- Prodrug Synthesis : Used to prepare ester prodrugs of carboxylic acid-containing therapeutics, enhancing membrane permeability.
- Limitations : The compound is not FDA-approved for therapeutic use, and its instability in aqueous environments restricts in vivo applications. Ethical guidelines prohibit human or animal administration without rigorous toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
